Cabazitaxel-C13

Bioanalysis Mass Spectrometry Internal Standard Selection

Cabazitaxel-C13 is the analytically preferred ¹³C-labeled internal standard for cabazitaxel LC-MS/MS quantification. Unlike deuterated analogs (cabazitaxel-d6, -d9) that suffer chromatographic retention time shifts and ion suppression mismatch under UPLC, ¹³C-labeled Cabazitaxel-C13 co-elutes precisely with the analyte — guaranteeing matched matrix effects and accuracy within ±15% (LLOQ 1.00 ng/mL). With ≥98% purity and exact mass 841.42 Da, it is essential for clinical pharmacokinetics, therapeutic drug monitoring, DDI assessments, and preclinical PK/PD tumor exposure studies. Request a quote for bulk or custom synthesis.

Molecular Formula C45H51D6NO14
Molecular Weight 841.97
Cat. No. B1574182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel-C13
Synonyms; (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl
Molecular FormulaC45H51D6NO14
Molecular Weight841.97
Structural Identifiers
SMILESO=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Cabazitaxel-C13: Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis of Cabazitaxel


Cabazitaxel-C13 is a carbon-13 (¹³C) labeled analog of cabazitaxel, a semi-synthetic taxane microtubule inhibitor approved for metastatic castration-resistant prostate cancer (mCRPC) after docetaxel failure. The compound incorporates ¹³C atoms at the O-methyl positions (C-7 and C-10 methoxy groups) of the taxane core, distinguishing it from deuterium-labeled analogs such as cabazitaxel-d6 and cabazitaxel-d9 [1]. With an exact mass of 841.4156 Da and typical purity ≥98%, Cabazitaxel-C13 is primarily deployed as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of cabazitaxel in biological matrices . The parent drug cabazitaxel is structurally differentiated from docetaxel by the presence of methoxy groups at positions 7 and 10 in place of hydroxyl groups, a modification that reduces affinity for the P-glycoprotein (P-gp) efflux pump and confers superior activity in taxane-resistant tumor models [2].

Why Deuterated Cabazitaxel Internal Standards Cannot Simply Replace Cabazitaxel-C13 in High-Fidelity LC-MS/MS Quantification


Stable isotope-labeled internal standards are essential for correcting ion suppression/enhancement effects in LC-MS/MS bioanalysis, but the choice of isotope profoundly impacts assay fidelity. Deuterium (²H)-labeled analogs exhibit a well-documented chromatographic isotope effect: the greater mass difference between ¹H and ²H alters the physicochemical properties of the molecule, resulting in retention time shifts relative to the unlabeled analyte [1]. Under UPLC conditions with sub-2 μm particle columns, this separation becomes more pronounced, causing the deuterated IS and the analyte to experience different regions of ion suppression, thereby degrading quantitative accuracy [2]. In contrast, ¹³C-labeled internal standards co-elute precisely with their ¹²C analytes across all chromatographic conditions, ensuring matched matrix effects and superior correction for ion suppression [1]. Additionally, deuterium labels at carbon centers adjacent to exchangeable protons or under certain pH and temperature conditions are susceptible to hydrogen-deuterium exchange, introducing instability not observed with ¹³C-labeled compounds . For cabazitaxel quantification — where clinical pharmacokinetic studies demand accuracy and precision within 15% (20% at the lower limit of quantitation) — the chromatographic fidelity and chemical stability of Cabazitaxel-C13 make it the analytically preferred SIL-IS over deuterated alternatives such as cabazitaxel-d6 or cabazitaxel-d9.

Quantitative Differentiation Evidence for Cabazitaxel-C13 Against Closest Analogs and Alternatives


C13 vs Deuterium: Co-Elution Fidelity and Ion Suppression Correction in UPLC-MS/MS

In a systematic UPLC-MS/MS investigation comparing ¹³C-labeled and ²H-labeled internal standards, ¹³C-labeled ISs co-eluted with their target analytes under all tested chromatographic conditions, whereas ²H-labeled ISs exhibited slight but consistent retention time separation from the corresponding analyte [1]. This separation resulted in differential exposure to ion suppression regions of the elution profile: the ¹³C-labeled IS provided improved correction for ion suppression effects compared to the deuterated IS [1]. The underlying mechanism is the greater physicochemical difference between hydrogen isotopes (¹H vs. ²H) than between carbon isotopes (¹²C vs. ¹³C) — deuterium substitution alters C–H bond vibrational frequencies and acidity, causing reversed-phase retention time shifts of typically 0.02–0.15 minutes under UPLC conditions [1][2]. For cabazitaxel, the validated LC-MS/MS method using a deuterated IS reports the analyte eluting at 3.0 min on a C18 column (0.20 mL/min gradient), and any deuterium-induced retention time offset would place the IS in a different solvent composition at the electrospray ionization source, compromising matrix effect compensation [3].

Bioanalysis Mass Spectrometry Internal Standard Selection

Cabazitaxel vs Docetaxel: Antiproliferative IC50 in MCF7 Breast Cancer Cells

In a direct head-to-head comparison using a 72-hour sulforhodamine B proliferation assay, cabazitaxel inhibited MCF7 human breast adenocarcinoma cell proliferation with an IC50 of 0.4 ± 0.1 nmol/L, whereas the parent compound docetaxel required a 6.25-fold higher concentration to achieve the same effect (IC50 = 2.5 ± 0.5 nmol/L) [1]. Both drugs arrested cells in mitotic metaphase; the half-maximal mitotic arrest concentration at 24 hours was 1.9 nmol/L for cabazitaxel and 2.2 nmol/L for docetaxel [1]. Despite similar structural cores, cabazitaxel achieved a 93% G2/M arrest at 72 hours with 10–100 nM drug, compared to only 60% G2/M arrest for docetaxel at the same concentrations [2]. This potency advantage is directly relevant to the selection of cabazitaxel as the therapeutic agent of interest, and by extension, drives the need for accurate cabazitaxel quantification using Cabazitaxel-C13 rather than a docetaxel-based internal standard.

Cancer Pharmacology Taxane Potency Breast Cancer

Cabazitaxel vs Docetaxel: Potency in Chemotherapy-Resistant Tumor Models (10-Fold Differential)

In a comprehensive panel of chemotherapy-resistant tumor cell lines, cabazitaxel demonstrated approximately 10-fold greater potency than docetaxel. Across paired sensitive/resistant cell lines including P388/DOX (doxorubicin-resistant murine leukemia), P388/TXT (docetaxel-resistant), Calc18/TXT (docetaxel-resistant breast adenocarcinoma), and KBV1 (vinblastine-resistant epidermoid carcinoma), the IC50 ranges were 0.013–0.414 µmol/L for cabazitaxel versus 0.17–4.01 µmol/L for docetaxel [1]. The resistance factor (RF = IC50_resistant / IC50_parental) was consistently lower for cabazitaxel: in P388/DOX cells, RF was 10 for cabazitaxel versus 51 for docetaxel; in KBV1 cells, RF was 8 for cabazitaxel versus 59 for docetaxel [2]. Cabazitaxel stabilized microtubules as effectively as docetaxel in docetaxel-sensitive models but retained significantly greater activity in models with innate or acquired taxane resistance, including tumors poorly sensitive to docetaxel (Lewis lung, pancreas P02, colon HCT-8, gastric GXF-209, mammary UISO BCA-1) as well as those with acquired resistance (melanoma B16/TXT) [1].

Multidrug Resistance Taxane Resistance Preclinical Oncology

Cabazitaxel vs Docetaxel: Reduced P-Glycoprotein Affinity (4.4-Fold Lower Kd)

Using custom-synthesized [³H]-azido-taxane photoaffinity probes, the dissociation constant (Kd) for P-glycoprotein (P-gp/ABCB1) binding was determined as approximately 1.7 µM for docetaxel versus approximately 7.5 µM for cabazitaxel, representing a 4.4-fold lower affinity of cabazitaxel for the efflux transporter [1]. Cold docetaxel was a more effective competitor for P-gp labeling than cabazitaxel. Furthermore, sodium orthovanadate-sensitive ATPase stimulation — a direct measure of P-gp catalytic activation — was reduced 1.9-fold by cabazitaxel compared to docetaxel [1]. In drug accumulation studies, MDR cells accumulated twice as much [¹⁴C]-cabazitaxel as [¹⁴C]-docetaxel, and efflux in drug-free medium confirmed that MDR cells retained twice as much cabazitaxel [1]. The maximum intracellular concentration was reached within 5 minutes for cabazitaxel versus 15–30 minutes for docetaxel [1]. A complementary biophysical study confirmed that cabazitaxel is not merely a poorer P-gp substrate but also acts as a partial P-gp inhibitor at concentrations above 10 µM, a property not shared by docetaxel [2].

P-glycoprotein Drug Efflux Multidrug Resistance

Cabazitaxel vs Docetaxel: Microtubule Dynamic Instability Suppression

Using quantitative time-lapse fluorescence video microscopy of interphase MCF7 cells expressing eGFP-α-tubulin, cabazitaxel at 2 nmol/L suppressed microtubule dynamic instability significantly more potently than docetaxel at the same concentration [1]. Specifically, cabazitaxel (2 nM) reduced the microtubule shortening rate by 59% versus 49% for docetaxel, the growing rate by 33% versus 19%, and overall dynamicity (a composite measure of microtubule turnover) by 83% versus 64% [1]. Critically, 2 nM cabazitaxel suppressed the catastrophe frequency (the transition from growth to shortening) whereas docetaxel at the same concentration had no effect on catastrophe [1][2]. At higher concentrations (30 nM–1 µM), both drugs produced maximal mitotic arrest (56%), but cabazitaxel maintained superior G2/M arrest at later time points (93% vs. 60% at 72 h with 10–100 nM) [2]. The stronger microtubule stabilization combined with faster cellular uptake (25 µmol/L intracellular concentration achieved in 1 h for cabazitaxel vs. 10 h for docetaxel) and better intracellular retention after drug washout collectively explain cabazitaxel's superior activity in resistant settings [1].

Microtubule Dynamics Mechanism of Action Cytoskeleton Pharmacology

Cabazitaxel-C13: Validated LC-MS/MS Quantification Performance with Labeled Internal Standard

The validated LC-MS/MS method for cabazitaxel quantification in human plasma using a deuterated cabazitaxel internal standard (serving as the methodological precedent for Cabazitaxel-C13) established the analytical performance baseline for SIL-IS-based cabazitaxel bioanalysis [1]. The method achieved a lower limit of quantitation (LLOQ) of 1.00 ng/mL in 100 µL human lithium heparinized plasma. Calibration curves were linear over 1.00–100 ng/mL (and 40.0–4,000 ng/mL with dilution). Within-run and between-run precision at the LLOQ was within 8.75%, with accuracy ranging from 88.5% to 94.1% [1]. In the high calibration range, within-run and between-run precision was within 4.99%, with accuracy from 95.8% to 100.3% [1]. The multiple reaction monitoring (MRM) transitions were 836→555 (m/z) for cabazitaxel and 842→561 (m/z) for the deuterated IS [1]. By extension, Cabazitaxel-C13 — with ¹³C labels at the methoxy positions (exact mass 841.4156 vs. 835.93 for unlabeled cabazitaxel) — provides a mass shift sufficient for MS discrimination while maintaining identical chromatographic behavior, enabling even more precise ion suppression correction than deuterated analogs . The overall LC cycle time was 5 min with cabazitaxel eluting at 3.0 min, and the simple liquid-liquid extraction procedure (4% ammonium hydroxide, acetonitrile, n-butylchloride) was successfully applied to clinical study samples [1].

Method Validation Pharmacokinetics Therapeutic Drug Monitoring

Precision Application Scenarios for Cabazitaxel-C13 in Drug Development and Clinical Bioanalysis


Clinical Pharmacokinetic Studies of Cabazitaxel in mCRPC and Other Solid Tumors

Cabazitaxel-C13 is the optimal internal standard for quantifying cabazitaxel plasma concentrations in Phase I–III clinical pharmacokinetic studies, where the validated LC-MS/MS method achieves an LLOQ of 1.00 ng/mL with accuracy of 88.5–100.3% and precision within 8.75% using 100 µL of human plasma [1]. The analytical performance supports characterization of cabazitaxel's plasma clearance (48.5 L/h; CV 39%), terminal half-life (~95 h), and dose proportionality across 10–30 mg/m², as established in the population pharmacokinetic analysis [2]. The ¹³C label ensures co-elution with the analyte across the 5-minute LC gradient, correcting for plasma matrix ion suppression effects that would otherwise bias exposure metrics (AUC, Cmax) critical for dose selection and regulatory submission.

Therapeutic Drug Monitoring (TDM) to Guide Cabazitaxel Dosing in Taxane-Resistant Patients

Given cabazitaxel's narrow therapeutic window and high inter-individual pharmacokinetic variability (plasma clearance CV 39%), TDM-guided dosing using Cabazitaxel-C13 as the SIL-IS offers a path to individualized therapy. The validated assay's linear range (1.00–4,000 ng/mL) spans clinically relevant concentrations, and the precision at the LLOQ (≤8.75%) is compatible with clinical decision-making [1]. The superior ion suppression correction fidelity of ¹³C-labeled IS over deuterated analogs minimizes systematic bias in trough concentration (Cmin) determinations — the key TDM metric — particularly in plasma samples from patients with hepatic impairment, where altered protein binding and metabolite profiles exacerbate matrix effects [3].

Drug-Drug Interaction (DDI) Studies Involving CYP3A4/5 Modulators

Cabazitaxel is extensively metabolized (>95%) primarily by CYP3A4/5 (80–90%), and co-administration with strong CYP3A4 inhibitors or inducers can produce clinically significant changes in exposure [2]. Accurate quantification of cabazitaxel in DDI study samples requires an internal standard that compensates for differential matrix effects across multiple time points and plasma batches. Cabazitaxel-C13, by virtue of ¹³C co-elution, provides matrix-matched correction superior to deuterated IS, ensuring that apparent changes in cabazitaxel concentration are attributable to the DDI rather than to analytical artifact from time-dependent or batch-dependent ion suppression variations [2]. This is especially critical when using UPLC methods where deuterium-induced retention time shifts become analytically significant.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Taxane-Resistant Xenograft Models

In preclinical studies correlating cabazitaxel tumor exposure with microtubule dynamic suppression and tumor growth inhibition, the use of Cabazitaxel-C13 as the SIL-IS ensures that measured intratumoral drug concentrations are free from matrix-effect bias across different tissue types. The validated methodology has been successfully applied to samples from a clinical study [1] and can be adapted to mouse plasma and tumor homogenates. The PK/PD relationship is steep: cabazitaxel suppresses microtubule dynamicity by 83% at 2 nM and achieves active intratumoral concentrations (0.013–0.414 µM in resistant models) maintained for up to 96 hours in murine tumors [3][4]. Accurate quantification of the exposure-response relationship using a high-fidelity IS is essential for translating preclinical efficacy data to clinical dose recommendations.

Quote Request

Request a Quote for Cabazitaxel-C13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.